molecular formula C6H8F3NO3S B073972 N-Trifluoroacetyl-L-cysteine methyl ester CAS No. 1577-62-4

N-Trifluoroacetyl-L-cysteine methyl ester

Cat. No.: B073972
CAS No.: 1577-62-4
M. Wt: 231.2 g/mol
InChI Key: VWGSQMAKRLENER-VKHMYHEASA-N
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Description

N-Trifluoroacetyl-L-cysteine methyl ester: is a chemical compound with the molecular formula C6H8F3NO3S It is a derivative of L-cysteine, an amino acid, and is characterized by the presence of a trifluoroacetyl group attached to the nitrogen atom and a methyl ester group attached to the carboxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Trifluoroacetyl-L-cysteine methyl ester typically involves the following steps:

    Protection of the Amino Group: The amino group of L-cysteine is protected by reacting it with trifluoroacetic anhydride to form N-trifluoroacetyl-L-cysteine.

    Esterification: The carboxyl group of N-trifluoroacetyl-L-cysteine is then esterified using methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to yield this compound.

The reaction conditions generally involve maintaining the reaction mixture at a low temperature to prevent decomposition and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and pressure. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Trifluoroacetyl-L-cysteine methyl ester can undergo various chemical reactions, including:

    Oxidation: The thiol group in the compound can be oxidized to form disulfides or sulfonic acids.

    Reduction: The trifluoroacetyl group can be reduced to yield the corresponding amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: The corresponding amine.

    Substitution: The corresponding carboxylic acid.

Scientific Research Applications

N-Trifluoroacetyl-L-cysteine methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving protein modification and enzyme inhibition due to its ability to interact with thiol groups in proteins.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-Trifluoroacetyl-L-cysteine methyl ester exerts its effects involves the interaction of its functional groups with biological molecules. The trifluoroacetyl group can form stable complexes with amino groups in proteins, leading to inhibition of enzyme activity. The thiol group can undergo oxidation-reduction reactions, affecting the redox state of cells and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-cysteine methyl ester: Similar structure but with an acetyl group instead of a trifluoroacetyl group.

    N-Trifluoroacetyl-L-cysteine ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.

    N-Trifluoroacetyl-D-cysteine methyl ester: Similar structure but with the D-isomer of cysteine.

Uniqueness

N-Trifluoroacetyl-L-cysteine methyl ester is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its acetyl counterpart. The methyl ester group also influences its solubility and reactivity, making it a valuable compound in various synthetic and research applications.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl (2R)-3-sulfanyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO3S/c1-13-4(11)3(2-14)10-5(12)6(7,8)9/h3,14H,2H2,1H3,(H,10,12)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGSQMAKRLENER-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CS)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CS)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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